[(5-Bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride
Overview
Description
(5-Bromo-2-methoxyphenyl)methylamine hydrochloride is an organic compound that features a bromine atom, a methoxy group, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)methylamine hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This is followed by the protection of the phenolic hydroxyl group using acetic anhydride under sulfuric acid catalysis. The brominated intermediate is then subjected to a reaction with methylamine to introduce the methylamine group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of aldehydes or acids.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for more complex molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the methylamine group can form ionic bonds with negatively charged sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Lacks the methylamine group but shares the bromine and methoxy functionalities.
2-Methoxyphenylmethylamine: Lacks the bromine atom but contains the methoxy and methylamine groups.
Uniqueness
(5-Bromo-2-methoxyphenyl)methylamine hydrochloride is unique due to the presence of all three functional groups (bromine, methoxy, and methylamine) on the benzene ring.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSVJZBZCQQCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-83-7 | |
Record name | [(5-bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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